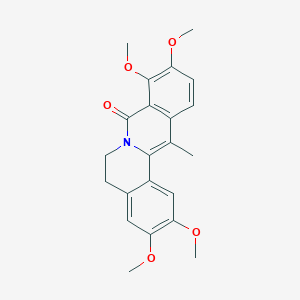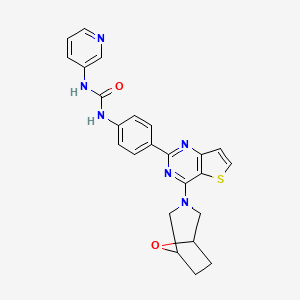
mTOR inhibitor-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
mTOR inhibitor-13 is a compound that targets the mechanistic target of rapamycin (mTOR), a serine/threonine-specific protein kinase. mTOR plays a crucial role in regulating cellular metabolism, growth, and proliferation by forming and signaling through two protein complexes, mTORC1 and mTORC2 . mTOR inhibitors, including this compound, are used to treat various human diseases, such as cancer, autoimmune diseases, and neurodegeneration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mTOR inhibitor-13 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Detailed synthetic routes and reaction conditions for this compound are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and consistency of the final product. This process may include optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
mTOR inhibitor-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Aplicaciones Científicas De Investigación
mTOR inhibitor-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study mTOR signaling pathways and their regulation.
Biology: Investigates the role of mTOR in cellular processes such as autophagy, metabolism, and cell growth.
Medicine: Explores its potential as a therapeutic agent for treating cancers, autoimmune diseases, and neurodegenerative disorders.
Industry: Utilized in drug development and formulation studies to create new mTOR-targeting therapies
Mecanismo De Acción
mTOR inhibitor-13 exerts its effects by binding to the intracellular protein FKBP-12, forming a complex that binds to mTOR. This binding inhibits the activity of mTOR, thereby regulating cellular processes such as protein synthesis, cell growth, and survival . The inhibition of mTORC1 and mTORC2 signaling pathways is crucial for its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to mTOR inhibitor-13 include:
Rapamycin: The prototype mTOR inhibitor.
Temsirolimus: A selective mTOR inhibitor used in cancer treatment.
Everolimus: An mTOR inhibitor used for treating various cancers and preventing organ transplant rejection
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for mTOR, which may result in distinct pharmacological profiles and therapeutic benefits compared to other mTOR inhibitors .
Propiedades
Fórmula molecular |
C24H22N6O2S |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
1-[4-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridin-3-ylurea |
InChI |
InChI=1S/C24H22N6O2S/c31-24(27-17-2-1-10-25-12-17)26-16-5-3-15(4-6-16)22-28-20-9-11-33-21(20)23(29-22)30-13-18-7-8-19(14-30)32-18/h1-6,9-12,18-19H,7-8,13-14H2,(H2,26,27,31) |
Clave InChI |
IKYYAFMKEGKZGC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CN(CC1O2)C3=NC(=NC4=C3SC=C4)C5=CC=C(C=C5)NC(=O)NC6=CN=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


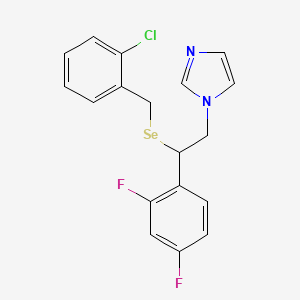
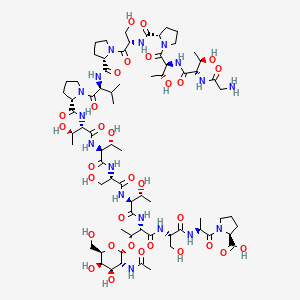
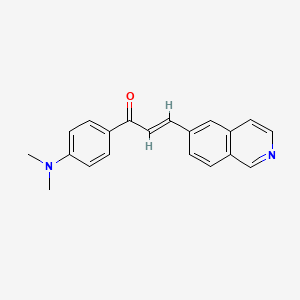
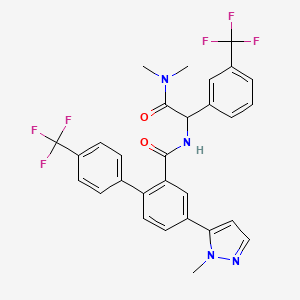
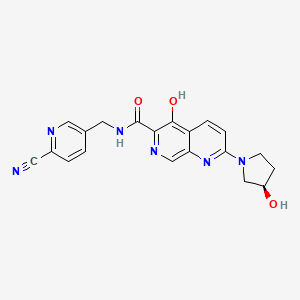
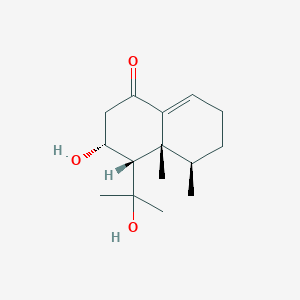
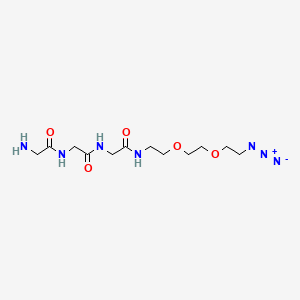
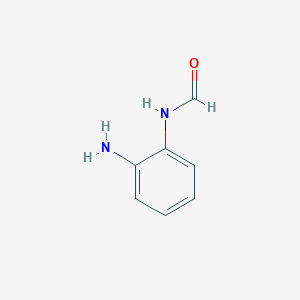
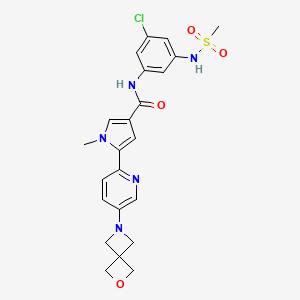
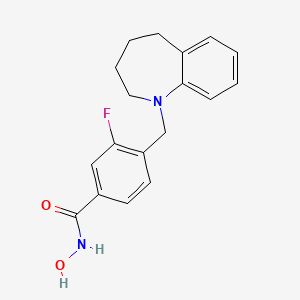
![(3aR,6aS)-N-[6-(2-methylindazol-5-yl)pyridazin-3-yl]-2-(oxan-4-ylmethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B15137979.png)
